N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25(2)17(20-12-15-8-4-7-11-19(15)29-20)14-24-22(27)21(26)23-13-16-9-5-6-10-18(16)28-3/h4-12,17H,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEWZUNJQZBXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The dimethylamino group can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Structural Analogues of Ethanediamides
The following table compares key structural and functional features of the target compound with similar ethanediamide derivatives:
Key Differences and Implications
Bithiophene in provides superior conductivity for electronic applications. 2-Methoxybenzyl vs. chloro-fluorophenyl: The methoxy group improves solubility, whereas halogens in increase lipophilicity and bioactivity.
Functional Groups: Dimethylaminoethyl vs. piperazine (): The smaller tertiary amine in the target compound may reduce steric hindrance in binding interactions compared to bulkier piperazine derivatives. Hydroxyethyl in introduces hydrogen-bonding capability absent in the target compound.
Property Predictions
- Solubility: The dimethylamino group may enhance water solubility, while benzofuran and methoxybenzyl increase hydrophobicity.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Structural Overview
The compound features a benzofuran moiety, a dimethylaminoethyl group, and an ethanediamide structure. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are critical for its biological activity.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic compounds.
- Introduction of the Dimethylaminoethyl Group : This step often utilizes alkylation reactions with dimethylamine.
- Coupling with the Methoxyphenyl Group : The final step involves forming the amide bond with a methoxyphenyl derivative.
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Some benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that benzofuran-based compounds can induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Compounds featuring dimethylamino groups are often associated with neuroprotective properties, potentially acting on neurotransmitter systems.
- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Anticancer Activity in Breast Cancer Models :
- A study demonstrated that analogs of benzofuran compounds significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through intrinsic pathways.
-
Neuroprotective Effects in Animal Models :
- In rodent models of neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced neuronal loss, indicating potential for treating neurodegenerative diseases.
-
Anti-inflammatory Studies :
- Research has shown that certain benzofuran derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their utility in managing inflammatory conditions.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzofuran Derivative A | Anticancer (MCF-7) | |
| Benzofuran Derivative B | Neuroprotective (Rodent Model) | |
| Benzofuran Derivative C | Anti-inflammatory (In vitro) |
Research Findings
Recent studies have focused on elucidating the mechanisms underlying the biological activities of benzofuran derivatives:
- Mechanism of Action : Investigations into the apoptotic pathways activated by these compounds reveal that they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics for related compounds, enhancing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
